1-Cyclopropyl-5-oxopyrrolidine-3-carbonitrile
Description
1-Cyclopropyl-5-oxopyrrolidine-3-carbonitrile (CAS 1017457-67-8) is a pyrrolidine derivative featuring a cyclopropyl substituent at the 1-position and a nitrile group at the 3-position. Its molecular formula is C₈H₁₀N₂O, with a molecular weight of 150.18 g/mol . The compound is a liquid stored at 4°C, though safety data remain unavailable . It is listed in catalogs such as American Elements and CymitQuimica but is currently marked as discontinued, limiting its accessibility .
However, its discontinued status suggests challenges in synthesis or commercial demand .
Properties
IUPAC Name |
1-cyclopropyl-5-oxopyrrolidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-4-6-3-8(11)10(5-6)7-1-2-7/h6-7H,1-3,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURAFRHEUDDTMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclopropyl-5-oxopyrrolidine-3-carbonitrile involves several steps, typically starting with the preparation of the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods often involve bulk manufacturing and custom synthesis to ensure high purity and yield .
Chemical Reactions Analysis
1-Cyclopropyl-5-oxopyrrolidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Scientific Research Applications
Chemical Properties and Structure
1-Cyclopropyl-5-oxopyrrolidine-3-carbonitrile has the following chemical characteristics:
- Chemical Formula : CHNO
- Molecular Weight : 150.18 g/mol
- IUPAC Name : this compound
- Appearance : Liquid at room temperature
The compound features a pyrrolidine ring with a carbonitrile group, making it a versatile intermediate in organic synthesis.
Medicinal Chemistry Applications
This compound is primarily investigated for its pharmaceutical properties:
Anticancer Activity
Recent studies have highlighted the potential of this compound in developing anticancer agents. It serves as a precursor for synthesizing various derivatives that exhibit cytotoxic effects against cancer cell lines. For instance, spirooxindole-based compounds derived from similar structures have shown promising results in targeting tumor cells through mechanisms involving MDM2 binding, which is crucial for regulating p53 activity in cancer therapy .
Antibacterial Properties
Some derivatives of this compound have demonstrated antibacterial activity against strains such as E. coli. This suggests its potential use in developing new antibiotics or antibacterial agents .
Synthetic Methodologies
The compound is utilized in various synthetic pathways, particularly in the formation of complex organic molecules:
Staudinger Ketene-Imine Cycloaddition
This method involves using this compound as a ketene source to synthesize dispirooxindole derivatives. These compounds have shown medium cytotoxicity across several cell lines and are being explored for their therapeutic potential .
Synthesis of β-Lactams
The compound can be employed in synthesizing β-lactam antibiotics through innovative cycloaddition reactions, enhancing the structural diversity and functionalization of the resulting products. The incorporation of the pyrrolidine framework into β-lactams may improve their biological activity and stability .
Material Science Applications
Beyond medicinal chemistry, this compound has applications in material science:
Catalysts and Additives
Due to its unique chemical structure, it can serve as a catalyst or additive in various industrial processes, including polymerization and material synthesis . Its properties may enhance the performance of materials used in electronics and fuel cells.
Drug Delivery Systems
The compound's ability to form stable complexes with other molecules positions it as a candidate for drug delivery systems, potentially improving the bioavailability and targeted delivery of therapeutic agents .
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Derivatives showed high cytotoxicity against A549 and MCF7 cell lines. |
| Study 2 | Antibacterial Properties | Some derivatives effective against E. coli, indicating potential for antibiotic development. |
| Study 3 | Synthetic Methodologies | Successful synthesis of dispirooxindole derivatives via Staudinger reaction demonstrated enhanced biological activity. |
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-5-oxopyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The carbonitrile group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The cyclopropyl group provides steric hindrance, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key parameters with structurally related pyrrolidine derivatives:
¹ Note: Discrepancy exists in the reported molecular formula (C₁₀H₁₂O) for 1-Methyl-5-oxopyrrolidine-3-carbonitrile in , which conflicts with its name and molecular weight. The formula C₇H₈N₂O is inferred for consistency.
Key Observations:
- Functional Group Influence : The nitrile group in the primary compound offers distinct reactivity (e.g., hydrolysis to carboxylic acids or participation in nucleophilic additions) compared to carbonyl chloride (electrophilic acylating agent) or carboxylic acids (hydrogen-bonding, salt formation) .
- Molecular Weight : The nitrile derivatives are lighter (148–150 g/mol) than carboxylic acid (157–169 g/mol) or carbonyl chloride (189 g/mol) analogs, impacting solubility and bioavailability .
Biological Activity
1-Cyclopropyl-5-oxopyrrolidine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological effects, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Synthesis
This compound belongs to the oxopyrrolidine class of compounds. Its molecular structure features a cyclopropyl group, a carbonitrile functional group, and a five-membered pyrrolidine ring. The general formula can be represented as:
Synthesis typically involves multi-step organic reactions, starting from readily available precursors. The synthesis pathways often include cyclization reactions and functional group transformations to achieve the desired structure.
Antimicrobial Activity
Research has indicated that derivatives of 5-oxopyrrolidine compounds exhibit notable antimicrobial properties. A study highlighted that various substituted 5-oxopyrrolidine derivatives demonstrated effective antibacterial activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for some derivatives were significantly lower than those for standard antibiotics like ampicillin, suggesting a promising avenue for developing new antimicrobial agents.
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| This compound | TBD | Staphylococcus aureus, E. coli |
| Benzimidazole derivative | 15.62 | Listeria monocytogenes |
| Ampicillin | 65 | E. coli |
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including A549 lung adenocarcinoma cells. The compounds were subjected to MTT assays to evaluate cell viability post-treatment . Notably, some derivatives displayed selective toxicity towards cancer cells with minimal effects on non-cancerous cells.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | TBD | A549 |
| Standard Chemotherapeutic (Cisplatin) | 10 | A549 |
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in cellular signaling pathways, potentially leading to altered cell proliferation and apoptosis in cancer cells . Additionally, the compound's ability to disrupt bacterial cell wall synthesis contributes to its antimicrobial efficacy.
Case Studies
- Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various oxopyrrolidine derivatives, including this compound. The results indicated potent activity against resistant strains of bacteria, highlighting the need for further development and optimization of these compounds for therapeutic use .
- Cytotoxicity in Cancer Models : In another study focusing on cancer cell lines, compounds derived from the oxopyrrolidine framework were tested against A549 cells. The findings revealed structure-dependent anticancer activity, with several derivatives significantly reducing cell viability compared to controls .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
